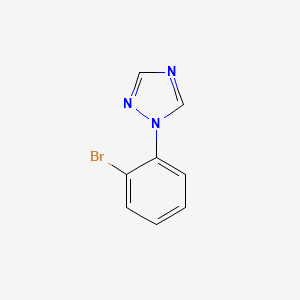

1-(2-bromophenyl)-1H-1,2,4-triazole

Description

1-(2-Bromophenyl)-1H-1,2,4-triazole is a triazole derivative characterized by a bromine atom at the ortho position of the phenyl ring attached to the 1,2,4-triazole scaffold. The 1,2,4-triazole core is a versatile heterocyclic structure known for its broad biological activities, including antimicrobial, antifungal, and anticancer properties . The bromine substituent introduces steric bulk and electronic effects, which may enhance binding affinity to biological targets or alter metabolic stability compared to non-halogenated analogs.

Properties

CAS No. |

375857-97-9 |

|---|---|

Molecular Formula |

C8H6BrN3 |

Molecular Weight |

224.06 g/mol |

IUPAC Name |

1-(2-bromophenyl)-1,2,4-triazole |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H |

InChI Key |

CBBQIHIJMWOYGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC=N2)Br |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

1-(2-bromophenyl)-1H-1,2,4-triazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that various triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

- Case Study : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Some compounds exhibited MIC values lower than standard antibiotics, indicating superior efficacy against resistant strains .

Antifungal Properties

The antifungal potential of this compound has been explored extensively. The compound's ability to inhibit fungal growth makes it a candidate for developing new antifungal agents.

- Case Study : Research highlighted the synthesis of triazole derivatives that demonstrated enhanced antifungal activity compared to traditional agents like fluconazole. These compounds showed effective inhibition rates against various fungal strains at concentrations significantly lower than those required for existing treatments .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. The structural modifications in triazole derivatives can lead to enhanced cytotoxicity against cancer cell lines.

- Case Study : In vitro studies revealed that certain triazole derivatives exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 and HT-29. The mechanism of action appears to involve the induction of apoptosis in cancer cells .

Fungicides

The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. The incorporation of triazole moieties into agricultural chemicals has been shown to enhance their efficacy against plant pathogens.

- Case Study : A study reported the effectiveness of triazole-based fungicides in controlling fungal diseases in crops, outperforming conventional fungicides in terms of both efficacy and safety profile .

Herbicides and Insecticides

Research into the herbicidal and insecticidal properties of this compound derivatives indicates potential use in pest management strategies.

- Case Study : Various derivatives have been tested for their ability to inhibit weed growth and manage insect populations effectively. These findings suggest a dual role in pest control while minimizing environmental impact .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. SAR studies reveal how modifications to the triazole ring can enhance or diminish its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Electronic Differences

The substitution pattern on the phenyl ring and the nature of the halogen/functional group significantly influence the physicochemical and biological properties of triazole derivatives. Below is a comparative analysis:

Key Research Findings

- Halogen Effects : Chlorine and fluorine substitutions improve metabolic stability and target affinity, while bromine’s larger atomic radius may enhance binding in sterically tolerant pockets .

- However, ortho-substitution can also prevent rapid metabolic degradation .

- Activity Trends: Dichloro and difluoro derivatives generally show higher antifungal activity than mono-halogenated compounds, suggesting that dual halogenation could be explored for bromophenyl triazoles .

Preparation Methods

Hydrazone-Cyanamide Cyclization

A prominent method involves the electrochemical cyclization of hydrazones with cyanamides. As described in, a graphite anode and platinum cathode system in methanol facilitates the reaction. For 1-(2-bromophenyl)-1H-1,2,4-triazole:

-

Starting materials : 2-Bromophenyl hydrazone (1a) and cyanamide (2a).

-

Conditions : KI (1.0 equiv), K₃PO₄ (20 mol%), constant current (10 mA), 5 hours.

-

Yield : ~85% after silica gel chromatography (petroleum ether/EtOAc 1:1).

Mechanistic Insight : The reaction proceeds via electrochemical oxidation of iodide to iodine, promoting cyclization. The 2-bromophenyl group remains intact due to its stability under these conditions.

Microwave-Assisted Synthesis

One-Pot Microwave Protocol

Microwave irradiation enhances reaction efficiency. A modified protocol from employs:

-

Reactants : 2-Bromobenzohydrazide and formamidine acetate.

-

Conditions : 165°C, 12.2 bar pressure, 540 W microwave power, 45 minutes.

Advantages : Reduced reaction time (45 minutes vs. 6–12 hours conventional) and improved regioselectivity.

Electrochemical Synthesis

Undivided Cell Setup

The electrochemical method in avoids stoichiometric oxidants:

-

Electrodes : Graphite anode, Pt cathode.

-

Solvent : Methanol.

-

Key Step : In situ generation of iodine from KI drives cyclization.

-

Scale-Up : Demonstrated at 10 mmol scale with consistent yields (83–87%).

Table 1 : Optimization of Electrochemical Parameters

| Current (mA) | Time (h) | Yield (%) |

|---|---|---|

| 5 | 8 | 72 |

| 10 | 5 | 85 |

| 15 | 4 | 81 |

Metal-Catalyzed Approaches

Copper-Catalyzed Cyclization

A CuCl₂·2H₂O-catalyzed method from adapts well to bromophenyl substrates:

-

Reactants : 2-Bromobenzaldehyde hydrazone and ammonium thiocyanate.

-

Conditions : 90°C, H₂O solvent, 1 mol% CuCl₂·2H₂O.

Limitations : Requires strict exclusion of oxygen to prevent Cu oxidation.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrochemical | 85 | 5 h | High | Moderate |

| Microwave | 92 | 0.75 h | Moderate | High |

| Cu-Catalyzed | 89 | 6 h | Low | Low |

Challenges and Optimization Strategies

-

Regioselectivity : The 1,2,4-triazole isomer dominates due to steric and electronic effects of the 2-bromophenyl group.

-

Byproduct Formation : Trace 1,3,4-triazole isomers (<5%) are removed via recrystallization in ethanol.

-

Scale-Up Issues : Electrochemical methods require specialized equipment, while microwave synthesis faces energy consumption constraints .

Q & A

Q. What are the standard synthetic routes for 1-(2-bromophenyl)-1H-1,2,4-triazole derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted aromatic aldehydes or ketones under acidic conditions. For example, 3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione derivatives can be synthesized via a multi-step protocol starting from 2-bromobenzoyl chloride, followed by reaction with thiosemicarbazide and subsequent alkylation/arylation (e.g., using methyl iodide or benzyl chloride). Key steps include refluxing in ethanol or methanol and purification via column chromatography .

Q. How can spectroscopic methods confirm the structure of this compound derivatives?

Methodological Answer:

- NMR : H and C NMR identify substituents on the triazole ring (e.g., aromatic protons at δ 7.2–8.0 ppm for bromophenyl groups) and alkyl/aryl substituents.

- IR : Stretching vibrations for C-Br (~560 cm) and C=N (~1600 cm) confirm core structural features.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight. Cross-referencing with simulated spectra from computational tools (e.g., Gaussian) enhances accuracy .

Advanced Research Questions

Q. How can researchers address low yields in Ullmann coupling reactions for this compound derivatives?

Methodological Answer: Low yields in Ullmann couplings (used for aryl-aryl bond formation) may arise from inefficient copper catalysts or solvent polarity mismatches. Strategies include:

Q. How to resolve contradictions between computational predictions and experimental bioactivity data for this compound analogs?

Methodological Answer: Discrepancies often stem from incomplete conformational sampling or solvent effects in simulations. Mitigation approaches:

- MD Simulations : Perform 100-ns molecular dynamics (MD) runs in explicit water to account for solvation.

- QSAR Refinement : Incorporate Hammett constants () for bromophenyl substituents to improve predictive models.

- Experimental Validation : Re-test analogs with conflicting data under standardized MIC assays (e.g., against Candida albicans ATCC 10231) to verify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.